1-(Methoxymethyl)-2-nitrobenzene
Overview
Description
1-(Methoxymethyl)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxymethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 1-(Methoxymethyl)-2-aminobenzene.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Methoxymethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-nitrobenzene involves its ability to undergo various chemical reactions. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The methoxymethyl group can act as a protecting group, allowing for selective reactions at other positions on the benzene ring.
Molecular Targets and Pathways:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Methoxymethyl Group: Serves as a protecting group, allowing for selective functionalization.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-nitrobenzene can be compared with other nitrobenzene derivatives:
1-Nitro-2-methoxybenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties.
1-(Methoxymethyl)-4-nitrobenzene: The nitro group is in a different position, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a methoxymethyl group and a nitro group on the benzene ring. This combination allows for a wide range of chemical transformations and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique combination of functional groups makes it a valuable intermediate in the development of new materials and chemical processes.
Properties
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-30-9 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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